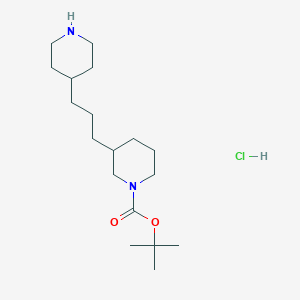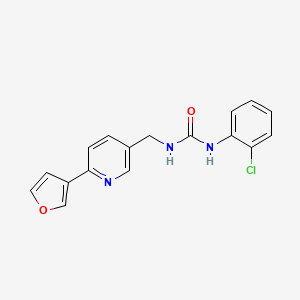
1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of quinazolinone , a type of heterocyclic compound. Quinazolinones and their derivatives are noteworthy in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multicomponent reactions . For instance, a series of polysubstituted furans was synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .
Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazolinone ring, which is considered an important pharmacophore . The structure may also include a furan ring, given the presence of furan-3-yl in the name of the compound .
Scientific Research Applications
Electronic and Optical Properties
One study investigates the electronic and optical properties of a chalcone derivative, highlighting its potential in nonlinear optics and optoelectronic device fabrication. This derivative exhibits significant electrooptic properties, such as a high HOMO-LUMO gap and enhanced second and third harmonic generation, suggesting its utility in advanced material science applications (Shkir et al., 2018).
Synthesis and Material Growth
Research on the synthesis and crystal growth of organic nonlinear optical materials identifies compounds with high second harmonic generation efficiency. These findings underscore the importance of specific molecular structures in developing new materials with potential applications in photonics and optoelectronics (Menezes et al., 2014).
Molecular Docking and Biological Evaluation
A study on pyrazoline and pyridinyl methanone derivatives explores their synthesis, biological evaluation, and molecular docking, highlighting their potential as anti-inflammatory and antibacterial agents. This research demonstrates the utility of such compounds in medicinal chemistry and drug design, focusing on their high yield and environmentally friendly synthesis methods (Ravula et al., 2016).
Anticancer Activity
Another study focuses on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents. These compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting their potential as novel therapeutic agents in cancer treatment (Feng et al., 2020).
Molecular Structure and Interaction Studies
Research into the molecular structure and interaction studies of ureidopyrimidones reveals strong dimerization via quadruple hydrogen bonding. This study provides insights into the molecular behavior of such compounds, which could be pivotal in designing supramolecular assemblies for various applications in materials science and nanotechnology (Beijer et al., 1998).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-3-1-2-4-16(14)21-17(22)20-10-12-5-6-15(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFIYFJQBNPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)
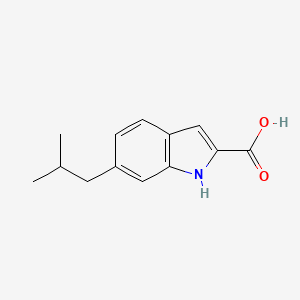
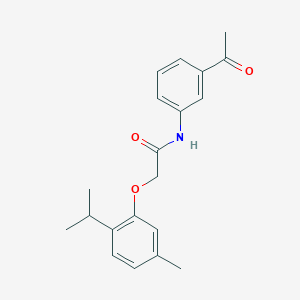
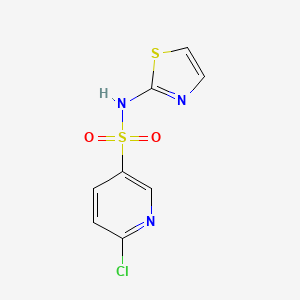
![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)
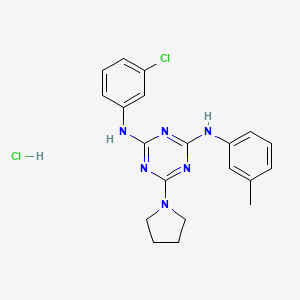
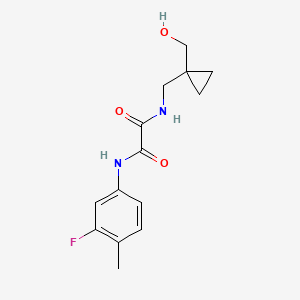
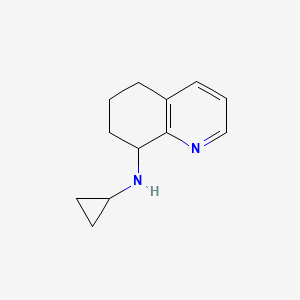
![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)
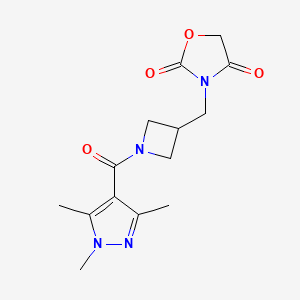
![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)
